Cas no 85409-22-9 (Benzalkonium chloride)

Benzalkonium chloride Properties
Names and Identifiers
-
- Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides
- Benzalkonium Chloride
- Benzyl-C12-14-alkyldimethylammonium chlorides
- N-Alkyl-(C12-C14)-N-benzyl-N,N-dimethylammonium chloride
- benzyl C12-14 alkyldimethylammonium chloride
- Barquat(R) MS-100
- N-Alkyl(C12-16)-N,N-dimethyl-N-benzylammonium chloride
- Alkylbenzyldimethylammonium chlorides, benzyl-C12-14-alkyldimethyl
- B 50 (Surgactant)
- Benzalkonium chloride
-
Experimental Properties
- Density: 0.96-929 at 20℃
- Melting Point: 73°C
- Boiling Point: 102℃ at 101.3kPa
- 闪点: >100°C
- PH值: 5-8 (10g/l, H2O, 20°C)
- Solubility: 可溶于水 (100 mg/ml),产生澄清、无色至淡黄色溶液。它还极易溶于乙醇和丙酮,微溶于苯,几乎不溶于乙醚。溶液可以高压灭菌或无菌过滤。
- LogP: 5.42550
Benzalkonium chloride Security Information
- WGK Germany:WGK 2 water endangering
- 储存条件:Store below +30°C.
Benzalkonium chloride Customs Data
- HS CODE:3402 12 00
Benzalkonium chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00G514-100g |
Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides |
85409-22-9 | 99% | 100g |
$76.00 | 2025-02-13 | |
Aaron | AR00G514-500g |
Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides |
85409-22-9 | 99% | 500g |
$200.00 | 2025-02-13 | |
A2B Chem LLC | AH51916-100g |
Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides |
85409-22-9 | 99% | 100g |
$71.00 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903644-500g |
Benzalkonium chloride |
85409-22-9 | 99% | 500g |
¥1,012.00 | 2022-10-10 | |
AN HUI ZE SHENG Technology Co., Ltd. | 8.14363-100G |
85409-22-9 | 100g |
¥358.55 | 2023-09-15 | |||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903644-100g |
Benzalkonium chloride |
85409-22-9 | 99% | 100g |
¥380.00 | 2022-10-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R151219-100g |
Benzalkonium chloride |
85409-22-9 | 99% | 100g |
¥365 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | 8.14363-500g |
85409-22-9 | 500g |
¥644.29 | 2023-09-15 | |||
1PlusChem | 1P00G4SS-100g |
Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides |
85409-22-9 | 99% | 100g |
$73.00 | 2024-04-21 | |
A2B Chem LLC | AH51916-500g |
Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides |
85409-22-9 | 99% | 500g |
$179.00 | 2024-04-19 |
Benzalkonium chloride Literature
-
N. Grimaldi,F. Andrade,N. Segovia,L. Ferrer-Tasies,S. Sala,J. Veciana,N. Ventosa Chem. Soc. Rev. 2016 45 6520
-
Berta Gumí-Audenis,Sílvia Illa-Tuset,Natascia Grimaldi,Laia Pasquina-Lemonche,Lidia Ferrer-Tasies,Fausto Sanz,Jaume Veciana,Imma Ratera,Jordi Faraudo,Nora Ventosa,Marina I. Giannotti Nanoscale 2018 10 23001
-
Jun'ichiro Miura,Shoichi Arima,Masatada Satake Analyst 1990 115 1191
-
Ke Min,Qinglan Yang,Xiangjing Zhong,Donglan Yan,Wei Luo,Zhengfa Fang,Jing Xiao,Ming Ma,Bo Chen Anal. Methods 2021 13 986
-
Danielle Silva do Nascimento,Mariana Etcheverry,Angie E. Orduz,Carolina V. Waiman,Graciela P. Zanini. RSC Adv. 2022 12 35469
-
Khashayar Ghandi,Alexander D. Findlater,Zahid Mahimwalla,Connor S. MacNeil,Ernest Awoonor-Williams,Federico Zahariev,Mark S. Gordon Nanoscale 2015 7 11545
-
Chenxi Ning,Lingdong Li,Sarvesh Logsetty,Sadegh Ghanbar,Melinda Guo,Werner Ens,Song Liu RSC Adv. 2015 5 93877
-
Zohreh Mirjafary,Morteza Abdoli,Hamid Saeidian,Ali Kakanejadifard,S. Morteza F. Farnia RSC Adv. 2016 6 17740
-
Paola Baile,Elena Fernández,Lorena Vidal,Antonio Canals Analyst 2019 144 366
-
A. Ruth Godfrey,Rachel Townsend,Claire Desbrow,Celeste Felion Anal. Methods 2020 12 4387
Additional information on Benzalkonium chloride
Recent Advances in Benzalkonium Chloride (85409-22-9) Research: Antimicrobial Efficacy and Applications
Benzalkonium chloride (BAC, CAS: 85409-22-9), a quaternary ammonium compound, has been widely utilized as a disinfectant and preservative in pharmaceutical, cosmetic, and healthcare products due to its potent antimicrobial properties. Recent studies have focused on optimizing its efficacy, understanding resistance mechanisms, and exploring novel applications. This research brief synthesizes the latest findings on BAC, highlighting its chemical properties, mechanisms of action, and emerging trends in its utilization.
A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the concentration-dependent efficacy of BAC against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The research demonstrated that BAC at concentrations ≥0.05% achieved a >99.9% reduction in bacterial viability within 5 minutes, underscoring its rapid bactericidal action. However, the study also identified emerging resistance genes (qacA/B) in clinical isolates, emphasizing the need for judicious use in healthcare settings.
Innovative formulations combining BAC (85409-22-9) with other biocides or nanoparticles have shown promise in enhancing antimicrobial performance while reducing cytotoxicity. For instance, a 2024 ACS Applied Materials & Interfaces study reported a synergistic effect when BAC was encapsulated in silica nanoparticles, achieving sustained release and improved biofilm penetration against Candida albicans. This approach addresses limitations of conventional BAC solutions, such as rapid degradation and tissue irritation.
Environmental concerns regarding BAC persistence have spurred research into degradation methods. Advanced oxidation processes (AOPs) using ozone or UV/H2O2 were shown to degrade 90% of BAC within 30 minutes in wastewater treatment simulations (Environmental Science & Technology, 2023). These findings are critical for developing eco-friendly disposal protocols for BAC-containing products.
In ophthalmology, a 2024 multicenter clinical trial evaluated BAC-free versus BAC-preserved latanoprost formulations for glaucoma treatment. While both showed comparable IOP reduction, the BAC-preserved version exhibited a 15% higher incidence of ocular surface disease (Ophthalmology, 2024), reigniting debates about excipient safety in chronic therapies.
Future research directions include structure-activity relationship studies of BAC derivatives (e.g., varying alkyl chain lengths) to optimize antimicrobial potency and safety profiles. The compound's role in antiviral formulations, particularly against enveloped viruses like SARS-CoV-2, remains an active area of investigation following preliminary findings of virucidal activity at 0.02% concentration (Journal of Medical Virology, 2023).
85409-22-9 (Benzalkonium chloride) Related Products
- 1421453-15-7(2-({1-[(4-fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-4-methoxy-1,3-benzothiazole)
- 1207057-54-2(N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1806182-72-8(2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine)
- 3446-04-6(4-bromo-5-methylbenzene-1,3-diol)
- 2248360-28-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(carbamoylamino)cyclohexane-1-carboxylate)
- 872473-70-6(ASISCHEM D29228)
- 1261650-98-9(2'-Chloro-2,3-difluoro-3'-methylbiphenyl)
- 81212-87-5(Butanedioic acid, 2-methylene-, 4-(2-ethylhexyl) ester)
- 903188-86-3(3-(3,4-dimethoxyphenyl)-7-2-(2,6-dimethylmorpholin-4-yl)ethoxy-2H-chromen-2-one)
- 110590-84-6(2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone)
